molecular formula C12H13ClO2 B2608490 ethyl (E)-3-(4-chlorophenyl)-2-butenoate CAS No. 81187-86-2

ethyl (E)-3-(4-chlorophenyl)-2-butenoate

Cat. No.: B2608490
CAS No.: 81187-86-2
M. Wt: 224.68
InChI Key: WMMPVJPERVUHJT-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-3-(4-chlorophenyl)-2-butenoate is a useful research compound. Its molecular formula is C12H13ClO2 and its molecular weight is 224.68. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis of Heterocycles

  • Synthesis of Heterocycles : Ethyl (E)-(3-amino substituted)-2-chloroacetyl-2-butenoates and related compounds have been prepared from β-amino α,β-unsaturated ketone and esters, with their reactivity studied by reactions with binucleophiles like hydrazine and hydroxylamine, facilitating the formation of polyfunctionalized heterocyclic compounds (Braibante et al., 2002).

Catalysis and Organic Transformations

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to highly functionalized tetrahydropyridines in excellent yields (Zhu et al., 2003).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Ethyl (E)-2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate and related chalcone derivatives have shown high inhibition activities for mild steel corrosion in hydrochloric acid solution, offering insights into the design of effective corrosion inhibitors (Lgaz et al., 2017).

Crystallography and Computational Studies

  • Crystal Structure and Hirshfeld Surface Analysis : The compound (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate was synthesized, characterized, and its crystal structure determined, providing insights into the intermolecular interactions and stabilization energies through Hirshfeld surface analysis and energy framework calculations (Chandini et al., 2022).

Organic Synthesis Methodologies

  • Organocatalytic Asymmetric Dearomatization : Organocatalytic asymmetric dearomatization of 3-nitroindoles and 3-nitrobenzothiophenes by reaction with ethyl 4-mercapto-2-butenoate has been developed, producing chiral tetrahydrothiopheneindolines and tetrahydrothiophenebenzothiophenes with excellent enantioselectivities, illustrating a novel approach for constructing complex chiral molecules (Chen et al., 2019).

Properties

IUPAC Name

ethyl (E)-3-(4-chlorophenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMPVJPERVUHJT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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